Pifexole

Description

Contextualization of Pifexole as a Distinguished 1,2,4-Oxadiazole (B8745197) Derivative

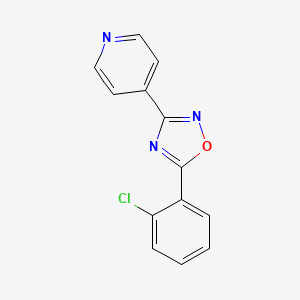

This compound is formally known as 5-(2-chlorophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole uni.lu. Its molecular formula is C13H8ClN3O uni.lu. This structure features a central 1,2,4-oxadiazole ring, a five-membered heterocycle containing one oxygen and two nitrogen atoms nih.gov. The ring is substituted with a 2-chlorophenyl group at the 5-position and a pyridin-4-yl group at the 3-position uni.lu. The 1,2,4-oxadiazole core itself possesses intrinsic properties, such as being hydrophilic and electron-donating, which can influence the interactions of molecules containing this scaffold with other chemical species and biomolecules mdpi.com. The inherent stability of the oxadiazole ring also contributes to the metabolic robustness of compounds incorporating this moiety mdpi.com. This compound, as a specific derivative, serves as an exemplar within the diverse class of 3,5-disubstituted 1,2,4-oxadiazoles, a class frequently explored in chemical synthesis and methodology development mdpi.comacs.orgmdpi.com.

Academic Significance of this compound as a Probe Molecule in Mechanistic and Synthetic Chemistry Research

This compound holds academic significance as a probe molecule, particularly in the validation and optimization of synthetic routes to access 1,2,4-oxadiazoles. Its synthesis has been utilized to demonstrate the effectiveness and applicability of new synthetic methodologies. For instance, this compound has been synthesized using a one-pot method starting from carboxylic acids and nitriles, a strategy optimized for parallel chemistry acs.org. The successful isolation of this compound using such methods validates the robustness and efficiency of these synthetic protocols for generating libraries of structurally related compounds acs.org. Research involving the synthesis of this compound contributes to understanding the underlying mechanistic details of the cyclization reactions that form the 1,2,4-oxadiazole ring and the compatibility of various functional groups under the reaction conditions jyu.fimpg.deu-tokyo.ac.jp. The study of this compound's synthesis in the context of parallel chemistry highlights its role in expanding the synthetically accessible chemical space, which is crucial for generating diverse compound collections for various research purposes acs.org.

Overview of Principal Research Trajectories for this compound

The principal research trajectories involving this compound, based on available information, are primarily centered on synthetic chemistry and its application in generating chemical diversity. A key trajectory involves the development and validation of efficient and scalable synthetic methods for 1,2,4-oxadiazoles, with this compound serving as a specific target molecule to demonstrate the utility of these methods, such as one-pot parallel synthesis acs.org. This research contributes to the broader effort of creating readily accessible (REAL) arrays of compounds for potential investigation in various scientific disciplines acs.org. While 1,2,4-oxadiazole derivatives are explored for various properties, the research trajectory directly linked to this compound in the provided context emphasizes its role in advancing synthetic organic chemistry techniques and enabling the creation of diverse chemical libraries acs.org. The application of these synthetic strategies, as demonstrated by the synthesis of this compound, can lead to the generation of large sets of synthesizable compounds, expanding the chemical space available for academic exploration acs.org.

Compound Information

| Compound Name | PubChem CID |

| This compound | 65758 |

| 1,2,4-Oxadiazole | 6451463 |

Detailed Research Findings: Synthesis of this compound via One-Pot Parallel Chemistry

Research has demonstrated the successful synthesis of this compound utilizing a one-pot three-component process optimized for parallel chemistry acs.org. This method involves the reaction of a carboxylic acid, a nitrile, and a hydroxylamine (B1172632) derivative to form the 1,2,4-oxadiazole ring system acs.org. The application of this method to synthesize this compound, starting from 2-chlorobenzoic acid and 4-cyanopyridine, resulted in the isolation of this compound acs.org. The reported yield for this compound in this specific one-pot parallel synthesis was 55% acs.org. This yield was noted as being comparable to previously reported methods involving the corresponding amidoxime (B1450833) intermediate acs.org. The successful synthesis of this compound validated the effectiveness of this one-pot approach for generating 3,5-disubstituted 1,2,4-oxadiazoles and highlighted its suitability for parallel synthesis workflows aimed at creating diverse chemical libraries acs.org.

| Synthetic Method | Starting Materials | Product | Reported Yield |

| One-pot three-component synthesis | 2-chlorobenzoic acid, 4-cyanopyridine | This compound | 55% acs.org |

Structure

3D Structure

Propriétés

IUPAC Name |

5-(2-chlorophenyl)-3-pyridin-4-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3O/c14-11-4-2-1-3-10(11)13-16-12(17-18-13)9-5-7-15-8-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVGPSQAIBDQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045117 | |

| Record name | Pifexole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666227 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

27199-40-2 | |

| Record name | Pifexole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027199402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pifexole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pifexole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIFEXOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36DL76CZNI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

In Depth Molecular Pharmacology and Cellular Pathway Investigations of Pifexole Non Clinical Context

Elucidation of Cellular Pathway Modulation in Controlled In Vitro Systems

Investigation of Pifexole's Influence on Cellular Redox Homeostasis

Without primary or secondary research data, any attempt to detail these aspects of this compound's pharmacology would be unfounded. Further research and publication in peer-reviewed journals are necessary before a comprehensive article on the molecular and cellular actions of this compound can be assembled.

Table of Compounds Mentioned

Analysis of Downstream Signaling Effects on Intracellular Mediators

This compound has been identified as a bioactive compound, notably as an agonist for the free fatty acid receptor 1 (FFAR1), also known as G protein-coupled receptor 40 (GPR40). Its interaction with this receptor suggests a cascade of downstream signaling events that influence various intracellular mediators. As a GPR40 agonist, this compound likely modulates signaling pathways primarily through Gαq and potentially Gαs protein coupling frontiersin.org.

Activation of the Gαq pathway by a GPR40 agonist typically leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic Ca2+ concentration frontiersin.org. This elevation in intracellular calcium is a critical signaling event that can influence a variety of cellular processes, including neurotransmission and hormone secretion. In pancreatic β-cells, this Gαq-mediated pathway is known to enhance glucose-stimulated insulin secretion frontiersin.orgnih.gov.

Furthermore, some GPR40 agonists can also engage Gαs signaling, which would activate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. Additionally, β-arrestin pathways can be activated, which are involved in receptor desensitization and internalization, as well as initiating distinct signaling cascades frontiersin.org.

In addition to its role as a GPR40 agonist, computational models have explored this compound as a potential inhibitor of aromatase (CYP19A1), a key enzyme in estrogen biosynthesis mdpi.com. Aromatase inhibitors typically exert their effects by reducing estrogen levels, which can, in turn, affect downstream signaling in estrogen-sensitive tissues. The inhibition of aromatase can lead to cell cycle arrest at the G0-G1 phase. This is often associated with the upregulation of tumor suppressor proteins such as p53 and the cyclin-dependent kinase inhibitor p21 nih.gov. Concurrently, a decrease in the expression of cell cycle promoters like cyclin D1 and c-myc may be observed nih.gov. Furthermore, the reduction in estrogen signaling can trigger apoptosis through the intrinsic pathway, characterized by a decreased expression of the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, leading to the activation of caspases such as caspase-9, caspase-6, and caspase-7 nih.gov.

Table 1: Potential Downstream Signaling Effects of this compound

| Target | Potential Signaling Pathway | Key Intracellular Mediators | Potential Cellular Outcome |

|---|---|---|---|

| GPR40 (FFAR1) | Gαq activation | ↑ Intracellular Ca2+ | Modulation of secretion/neurotransmission |

| Gαs activation | ↑ cAMP | Varied cellular responses | |

| β-arrestin | Receptor regulation, distinct signaling | ||

| Aromatase (CYP19A1) | Estrogen deprivation | ↑ p53, ↑ p21, ↓ Cyclin D1 | Cell cycle arrest |

Enzymatic Interaction and Kinetic Studies of this compound

The enzymatic interactions of this compound are primarily discussed in the context of its potential inhibition of aromatase (CYP19A1).

Aromatase is a cytochrome P450 enzyme responsible for the conversion of androgens to estrogens mdpi.comnih.gov. Inhibitors of this enzyme can be broadly categorized as steroidal or non-steroidal nih.gov. Non-steroidal inhibitors, which include azole-containing compounds, typically act by binding to the heme iron atom within the enzyme's active site nih.gov. Given this compound's chemical structure, it would be classified as a non-steroidal inhibitor. This interaction is generally reversible and competitive, where the inhibitor competes with the endogenous substrate (androgens) for binding to the active site.

Molecular docking studies are computational techniques used to predict the binding mode of a ligand to a protein and can provide insights into the mechanism of inhibition nih.govresearchgate.netnih.govmdpi.commdpi.com. For non-steroidal aromatase inhibitors, these studies often show the nitrogen atom of the azole ring coordinating with the heme iron, thus preventing the binding and subsequent aromatization of the androgen substrate. The specificity and potency of the inhibition are influenced by other interactions between the inhibitor and amino acid residues within the active site of the enzyme.

Regarding its interaction with GPR40, this compound acts as an agonist. The binding of agonists to GPR40 can occur at an orthosteric site, where the natural ligands (free fatty acids) bind, or at an allosteric site. The existence of multiple allosteric binding sites on the FFA1 receptor has been identified, which can be targeted by synthetic modulators nih.govresearchgate.net. Positive allosteric modulators (PAMs) can enhance the effect of the endogenous ligand without having agonist activity themselves nih.gov.

Whether this compound acts as an orthosteric agonist or an allosteric modulator of GPR40 has not been definitively established in the available literature. An orthosteric agonist would directly compete with free fatty acids for the same binding site. In contrast, an allosteric modulator would bind to a different site on the receptor, inducing a conformational change that alters the binding or efficacy of the endogenous ligand nih.gov. The presence of distinct binding sites allows for complex pharmacology, including the potential for "biased agonism," where a ligand preferentially activates one signaling pathway over another (e.g., G-protein signaling versus β-arrestin recruitment) frontiersin.org.

Table 2: Potential Enzymatic and Receptor Interactions of this compound

| Target | Interaction Type | Potential Mechanism | Key Features |

|---|---|---|---|

| Aromatase (CYP19A1) | Enzyme Inhibition | Non-steroidal competitive inhibition | Binds to heme iron in the active site |

| GPR40 (FFAR1) | Receptor Agonism | Orthosteric or Allosteric | Activates G-protein signaling pathways |

Structure Activity Relationship Sar and Rational Design of Pifexole Scaffolds

Identification of Critical Structural Determinants for Observed Biological Activities (Non-Clinical Focus)

Detailed SAR studies on 1,2,4-oxadiazoles, including Pifexole analogues, indicate that specific regions of the molecule are particularly sensitive to modification. The amide moiety and the two phenyl rings (or their equivalents in substituted analogues) are critical for activity acs.org.

Systematic Evaluation of Substituent Effects on Receptor Binding and Functional Response

Systematic evaluation of substituent effects involves synthesizing analogues with variations at different positions of the this compound core and assessing their biological activity. For 1,2,4-oxadiazole (B8745197) scaffolds, studies have shown that the nature and position of substituents significantly impact activity. For instance, introducing hydrophobic residues, such as propyl (Pr) or butyl (Bu) groups, at the para position of one of the aromatic rings (referred to as the A-ring in some studies) can significantly improve activity acs.org. Conversely, placing these substituents at the ortho or meta positions may be less favorable acs.org. Similarly, the identity of the second aromatic ring (B-ring) is important, with a m-pyridyl group noted to significantly improve activity in some contexts acs.org.

While specific detailed data tables for a wide range of this compound analogues and their activities were not extensively found in the search results, the principle involves comparing the activity of the parent compound with that of its substituted analogues. For example, one study compared a compound (Compd. II) with an IC50 of 0.37 μM to a related compound (Compd. I) with an IC50 of 3.5 μM, highlighting the impact of structural differences on potency against CT-L activity in cancer cells acs.org. This demonstrates how subtle changes can lead to significant differences in functional response.

Conformational Preferences and their Impact on Molecular Recognition

Conformational analysis is a crucial aspect of understanding how a molecule interacts with its biological target ijpsr.commdpi.com. The different three-dimensional shapes (conformations) a molecule can adopt due to rotation around single bonds can influence its ability to bind to a receptor site ijpsr.com. For flexible molecules like this compound analogues, understanding their preferred conformations in solution and at the binding site is important for rational design. While specific conformational analysis studies focused solely on this compound were not detailed in the search results, the general principle applies: the bioactive conformation – the specific 3D arrangement of atoms that binds effectively to the target – is key to molecular recognition leidenuniv.nl. Factors like steric hindrance between substituents can influence the preferred conformations and thus impact binding affinity and functional response sapub.org. Computational methods, such as molecular modeling and quantum chemical calculations, are often employed to explore the conformational space of molecules and identify low-energy conformers that are likely to be biologically relevant mdpi.comleidenuniv.nl.

Iterative Design and Synthesis of this compound Analogues for SAR Probing

The process of understanding SAR involves the iterative design and synthesis of new this compound analogues. This is a cyclical process where initial SAR findings guide the design of the next set of compounds to be synthesized and tested.

Hypothesis-Driven Design Principles for Structural Diversification

Hypothesis-driven design is central to SAR probing. Based on initial activity data and structural insights, researchers form hypotheses about how specific structural modifications might enhance or alter biological activity. For instance, if initial studies suggest that a hydrophobic group at a certain position is beneficial, subsequent designs might explore a range of hydrophobic substituents of varying size and shape at that position. Similarly, if a particular functional group is hypothesized to be involved in a key interaction with the target, analogues with isosteric replacements or modifications of that group would be designed. This approach allows for systematic exploration of the chemical space around the this compound scaffold.

Application of Combinatorial Chemistry in SAR Optimization

Combinatorial chemistry can be a powerful tool in SAR optimization, allowing for the rapid synthesis of large libraries of structurally related compounds acs.org. By employing parallel synthesis techniques, researchers can generate diverse sets of this compound analogues by varying substituents at one or more positions simultaneously. This high-throughput approach facilitates the exploration of a wider range of structural variations than traditional one-by-one synthesis, accelerating the identification of key SAR trends and potentially leading to the discovery of more potent or selective analogues acs.org. The synthesis of large libraries of 3,5-disubstituted 1,2,4-oxadiazoles, including this compound analogues, using parallel chemistry methods has been reported, demonstrating the applicability of this approach in exploring the chemical space around this scaffold acs.org.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling builds upon SAR by attempting to establish mathematical relationships between the structural properties of a series of compounds and their biological activities wikipedia.orgpharmdguru.comfrontiersin.org. QSAR models can be used to predict the activity of new, unsynthesized compounds, thus guiding the design process and reducing the need for extensive experimental testing frontiersin.org.

QSAR models utilize molecular descriptors, which are numerical representations of various structural and physicochemical properties of molecules, such as lipophilicity, electronic properties, steric bulk, and hydrogen bonding capacity pharmdguru.comslideshare.net. By correlating these descriptors with observed biological activity data using statistical methods (e.g., multiple linear regression, partial least squares), a predictive model can be generated slideshare.netnih.gov.

While specific detailed QSAR models for this compound were not prominently featured in the search results, the compound has been included in datasets used for developing predictive models for biological activities, such as estrogen receptor activity qsardb.orgqsardb.org. This indicates that data on this compound's activity profile is available and can be incorporated into QSAR studies alongside other compounds. The development of robust QSAR models requires a dataset of structurally diverse compounds with reliable activity data frontiersin.org. These models can provide insights into the structural features that quantitatively contribute to activity and can be used for virtual screening of large chemical libraries to identify potential lead compounds or optimize existing ones frontiersin.org.

Development and Validation of Predictive Models for Molecular Interactions

Predictive models play a vital role in modern chemical research, enabling the simulation and prediction of biological activity and molecular interactions cas.org. These models, often employing mathematical algorithms and computational simulations, including artificial intelligence and machine learning, provide data-driven insights into the behavior of compounds and their interactions with biological systems patheon.comnih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR) models are a key type of predictive model used to establish mathematical relationships between molecular properties and biological activity wikipedia.orgsemanticscholar.orgchemrxiv.org. By analyzing a dataset of compounds with known structures and activities, QSAR models can predict the activity of new or untested molecules nih.govsemanticscholar.org. The development of such models involves selecting relevant molecular descriptors that capture the structural and physicochemical characteristics of the compounds nih.govmdpi.comresearchgate.net.

Validation is a critical step in the development of predictive models to ensure their reliability and robustness. Techniques such as cross-validation are employed to estimate the predictive power of the model for external datasets nih.govresearchgate.net. A model's quality is often assessed using statistical parameters like the coefficient of determination (R²) and the root mean square error (RMSE), which indicate how well the model fits the data and its predictive accuracy nih.govmdpi.comresearchgate.net.

Predictive models can offer insights into the underlying molecular interactions governing a compound's activity patheon.com. For a compound like this compound, predictive models could be developed to understand how its specific structural features influence interactions with potential biological targets, such as proteins. This understanding can guide further structural modifications in a rational design process cas.org.

Interactive Table 1 illustrates typical statistical parameters used to validate QSAR models.

| Parameter | Description | Desired Value Range (Indicative) |

| R² (Coefficient of Determination) | Represents the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 - 0.8 (for good models) |

| Q² (Cross-validation R²) | An estimate of the predictive ability of the model on new data. | > 0.5 - 0.6 (for good models) |

| RMSE (Root Mean Square Error) | Measures the difference between predicted and observed values. Lower values indicate better prediction. | Closer to 0 |

| R²pred (Predictive R²) | Assesses the model's performance on an external test set. | > 0.5 (for good external prediction) |

Integration of Quantum Chemical Descriptors for Enhanced QSAR Predictive Power

The predictive power of QSAR models can be significantly enhanced by incorporating quantum chemical descriptors semanticscholar.orgmdpi.com. These descriptors are derived from quantum mechanical calculations and provide detailed information about the electronic and structural properties of molecules that are not easily captured by simpler empirical descriptors semanticscholar.orgchemrxiv.orgnih.govresearchgate.net.

Quantum chemical descriptors can include properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, molecular dipole moment, polarizability, chemical hardness, and atomic charges nih.govmdpi.comresearchgate.net. These properties are directly related to a molecule's reactivity, electronic distribution, and intermolecular interactions, which are critical factors influencing biological activity semanticscholar.org.

For example, HOMO and LUMO energies are related to a molecule's ability to donate or accept electrons, influencing its interactions with biological targets nih.govmdpi.com. The molecular dipole moment can affect how a molecule aligns and interacts with polar environments or residues in a binding site researchgate.net.

Integrating these descriptors into QSAR models allows for a more nuanced and accurate representation of the relationship between molecular structure and activity semanticscholar.orgmdpi.com. Studies have shown that QSAR models employing quantum chemical descriptors can achieve improved accuracy and reliability mdpi.com. This approach is valuable in the rational design process for compounds like this compound, as it can help predict how subtle changes in the electronic structure, induced by structural modifications, might impact activity.

Interactive Table 2 provides examples of quantum chemical descriptors commonly used in QSAR studies.

| Descriptor | Description | Relevance to Activity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Electron donation ability, nucleophilicity. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Electron acceptance ability, electrophilicity. |

| Energy Gap (LUMO - HOMO) | Difference between LUMO and HOMO energies. | Molecular stability and reactivity. |

| Molecular Dipole Moment | Measure of the polarity of a molecule. | Interactions with polar environments/targets. |

| Polarizability | Measure of how easily the electron cloud of a molecule can be distorted. | Dispersion forces, non-covalent interactions. |

| Atomic Charges (e.g., Mulliken charges) | Distribution of electronic charge within the molecule. | Electrostatic interactions with charged residues. |

| Chemical Hardness | Resistance to deformation of the electron cloud. | Stability and reactivity. |

By developing predictive models that incorporate quantum chemical descriptors, researchers can gain deeper insights into the molecular basis of this compound's activity and use this information to rationally design novel analogs with potentially improved properties.

Advanced Computational Chemistry and Cheminformatics Applications in Pifexole Research

High-Resolution Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) to a target macromolecule, typically a protein. journalijar.com This method is crucial for understanding how Pifexole might interact with potential biological targets at the atomic level.

Prediction of Preferred Binding Modes and Affinity Landscapes with Target Macromolecules

Molecular docking simulations predict the various ways a ligand, such as this compound, can bind to a protein's active site or other binding regions. journalijar.com By evaluating different possible orientations and conformations, docking algorithms score these "poses" based on predicted binding energy, suggesting the most likely binding modes and providing an estimate of the binding affinity. journalijar.com Studies involving this compound have utilized molecular docking to investigate its potential interactions with proteins, including enzymes like arginase and cyclooxygenase-2 (COX-2). researchgate.netnih.gov These simulations aim to identify how this compound fits into the binding pocket and the strength of these interactions.

Dynamic Behavior Analysis via Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. h-its.org This provides a more realistic representation of the complex biological environment and the flexibility of both the ligand and the target protein.

Exploration of Ligand Flexibility and Conformational Changes of this compound-Protein Complexes

MD simulations are essential for understanding the dynamic behavior of this compound when bound to a protein. biorxiv.org The simulations can reveal how the flexibility of this compound influences its interaction with the binding site and how the protein itself undergoes conformational changes upon ligand binding. frontiersin.orgbiorxiv.org Analyzing the trajectories from MD simulations can show the stability of the binding pose predicted by docking, identify alternative low-energy conformations of the complex, and provide insights into the protein's response to this compound binding. biorxiv.orgbiorxiv.org This is particularly important for flexible ligands or proteins with dynamic binding sites.

Virtual Screening Methodologies for the Discovery of Novel this compound-like Entities

Virtual screening is a computational technique used to search large libraries of chemical compounds for potential drug candidates based on their predicted ability to bind to a target protein. researchgate.netnih.govsourceforge.io This approach can be used to discover novel molecules with structural similarities to this compound or with predicted binding profiles to the same targets.

Virtual screening methodologies can employ various computational techniques, including structure-based methods like docking-based screening and ligand-based methods that utilize the known properties or structure of this compound to find similar molecules. journalijar.comresearchgate.net By computationally evaluating millions of compounds, virtual screening significantly reduces the number of molecules that need to be synthesized and experimentally tested, accelerating the drug discovery process. journalijar.com The application of virtual screening in conjunction with the knowledge gained from docking and MD simulations of this compound can lead to the identification of novel chemical entities with potentially enhanced activity or selectivity for specific biological targets. researchgate.netnih.gov

Compound Information

Ligand-Based Virtual Screening Techniques (e.g., Shape-based Similarity, Pharmacophore Modeling)

Ligand-based virtual screening (LBVS) is employed when the three-dimensional structure of the biological target is unknown but a set of known active molecules (ligands) is available cam.ac.ukcam.ac.uk. These methods rely on the principle that molecules with similar 2D or 3D properties are likely to exhibit similar biological activity cam.ac.uk.

Techniques such as shape-based similarity compare the molecular shapes and volumes of compounds to known active ligands, identifying those that are sterically complementary europa.eunih.gov. Pharmacophore modeling, another key LBVS technique, identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors, acceptors, hydrophobic centers, ionizable groups) common to a set of active molecules that are necessary for binding to a target cam.ac.uknih.govnih.gov. These models can then be used as a 3D query to screen large databases for molecules possessing the same spatial arrangement of features cam.ac.ukmedsci.org. This compound has been utilized as a bioactive compound in the practical application of pharmacophore modeling and virtual library filtering, demonstrating the relevance of this technique in identifying potential candidates researchgate.net.

Structure-Based Virtual Screening for Identifying Chemically Diverse Scaffolds

Structure-based virtual screening (SBVS) is the preferred approach when the three-dimensional structure of the biological target is known nih.govcam.ac.uk. This method involves docking a library of compounds into the binding site of the target protein and estimating their binding affinity using scoring functions nih.govyoutube.com. Molecular docking simulates the interaction between the small molecule and the target protein, predicting the optimal binding pose and interaction profile youtube.com.

SBVS can be particularly useful for identifying chemically diverse scaffolds that bind to the target, even if they are structurally dissimilar from known ligands medsci.orgnih.gov. By exploring a vast chemical space and evaluating interactions with the target's binding site, SBVS can uncover novel molecular frameworks with potential activity nih.gov. The process typically involves preparing the target protein and ligand libraries, performing docking simulations, and analyzing the results based on predicted binding scores and interaction patterns nih.govyoutube.com.

Integration of Machine Learning and Artificial Intelligence in this compound Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery by enabling the analysis of vast datasets, accelerating the identification of potential drug candidates, and providing deeper insights into molecular behavior mednexus.orgmdpi.comnih.govnih.govinsilico.comxtalpi.combiorxiv.orgschrodinger.com. These technologies are increasingly being applied to various stages of the research pipeline, including chemical space exploration and property prediction schrodinger.comxtalpi.com.

Predictive Algorithms for Chemical Space Exploration and Property Prediction

ML and AI algorithms are powerful tools for navigating the enormous chemical space, estimated to contain over 1060 possible molecules nih.govpeerj.comunivr.it. Predictive algorithms can be trained on existing data to learn the relationships between molecular structures and their properties youtube.comarxiv.orgbiorxiv.org. These models can then predict the properties of new, untested compounds, guiding the exploration of chemical space towards regions enriched with molecules possessing desired characteristics schrodinger.compeerj.comict.ac.cnarxiv.org.

Data-Driven Insights into this compound's Complex Molecular Behavior

ML and AI facilitate the extraction of data-driven insights into the complex molecular behavior of compounds like this compound. By analyzing large datasets from various experimental and computational sources, these techniques can identify subtle patterns and relationships that may not be apparent through traditional methods mednexus.orgmdpi.com.

Cutting Edge Analytical Methodologies for Pifexole Characterization in Academic Research

Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods probe the interaction of electromagnetic radiation with a molecule, yielding information about its structure, functional groups, and electronic environment. For a compound like Pifexole (C₁₃H₈ClN₃O), a combination of techniques is typically employed for definitive structural elucidation.

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the connectivity of atoms within a molecule. High-field NMR spectrometers offer increased sensitivity and resolution, allowing for better separation and interpretation of signals, particularly for complex spectra. nih.gov Multi-dimensional NMR experiments, such as 2D COSY, HSQC, and HMBC, are invaluable for establishing through-bond and through-space correlations between nuclei, which is critical for assembling the complete molecular structure. researchgate.net

For this compound, ¹H NMR spectroscopy would reveal the different types of protons present, their chemical environments (indicated by chemical shifts), and their coupling interactions with neighboring protons (indicated by splitting patterns and coupling constants). acs.org The integration of the signals would provide the relative number of protons in each environment. ¹³C NMR spectroscopy, often broadband-decoupled, would show the distinct carbon atoms in the molecule. acs.orgqueensu.ca The chemical shifts in ¹³C NMR are particularly sensitive to the hybridization state and the presence of nearby electronegative atoms.

While specific experimental NMR data for this compound were not found in the consulted sources, the application of these techniques would follow standard protocols for small organic molecules. acs.org The resulting spectra would contain a series of peaks, the analysis of which, in combination with the molecular formula (C₁₃H₈ClN₃O), would allow for the unambiguous assignment of each atom in the this compound structure.

Illustrative NMR Data (Hypothetical)

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | x.xx | (e.g., d, m) | xH | (e.g., Ar-H) |

| ¹H | y.yy | (e.g., s, t) | yH | (e.g., CH₃) |

| ¹³C | aa.a | (e.g., s, d) | - | (e.g., Ar-C) |

| ¹³C | bb.b | - | (e.g., C=N) |

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Mass Spectrometry (MS) provides the mass-to-charge ratio (m/z) of a molecule and its fragments, offering information about its molecular weight and elemental composition. nih.gov High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of the intact molecule, which can be used to confirm its elemental composition (molecular formula) with high accuracy. nih.gov For this compound (C₁₃H₈ClN₃O), HRMS would provide a precise molecular weight that matches the theoretical mass calculated from its elemental composition. uni.lu

Tandem Mass Spectrometry (MS/MS), also known as MS², involves the fragmentation of selected ions and the analysis of the resulting fragment ions. nih.gov This technique is invaluable for obtaining structural information by breaking down the molecule into smaller, characteristic pieces. By analyzing the m/z values of these fragments and their relative abundances, researchers can deduce the connectivity of atoms and the presence of specific functional groups. researchgate.netuni-saarland.de Fragmentation patterns are often predictable based on known chemical principles and can be compared to spectral databases for identification or confirmation. uni-saarland.de

For this compound, MS/MS would involve selecting the protonated or deprotonated molecular ion (depending on the ionization mode used) and inducing its fragmentation through collisions with an inert gas. core.ac.uk The resulting fragment ions would correspond to specific parts of the this compound molecule that break off. For instance, fragmentation might occur at the bonds within the oxadiazole ring, the pyridine (B92270) ring, or the chlorophenyl group, yielding characteristic fragment ions that provide clues about the presence and arrangement of these substructures. researchgate.net Analyzing the fragmentation pathways helps to confirm the proposed structure derived from NMR and other techniques. nih.gov

Illustrative HRMS and MS/MS Data (Hypothetical)

| Analysis Type | Ionization Mode | Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Fragment Composition |

| HRMS | (e.g., ESI+) | [M+H]⁺ = 258.04286 (Predicted) uni.lu | - | C₁₃H₉ClN₃O⁺ |

| MS/MS | (e.g., ESI+) | 258.04 | 230.03 | [M+H - N₂]⁺ (Hypothetical) |

| MS/MS | (e.g., ESI+) | 258.04 | 154.00 | [C₆H₄ClC≡N]⁺ (Hypothetical) |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Infrared (IR) spectroscopy measures the absorption of IR radiation at specific frequencies, corresponding to the vibrational frequencies of the molecule. nih.gov Different functional groups absorb at characteristic frequencies, allowing for their identification. For this compound, IR spectroscopy would provide information about the presence of C-H, C=C, C=N, C-Cl, and potentially C-O bonds, as well as the specific stretching and bending modes associated with the aromatic rings and the oxadiazole moiety. jwls.in

Raman spectroscopy, complementary to IR, measures the inelastic scattering of light. nih.gov It is particularly useful for detecting vibrations of nonpolar bonds and symmetrical functional groups that may be weak or absent in IR spectra. researchgate.net For this compound, Raman spectroscopy could provide additional information about the ring systems and potentially the C-Cl stretch, complementing the IR data. mdpi.com

Both IR and Raman spectra produce a unique pattern of peaks that can be used to confirm the identity of this compound by comparison to reference spectra or to identify impurities by the presence of additional peaks. researchgate.net While specific experimental vibrational spectra for this compound were not found in the consulted sources, these techniques are standard tools for confirming the presence of expected functional groups and providing a spectral fingerprint of the compound. wiley.com

Illustrative Vibrational Spectroscopy Data (Hypothetical)

| Technique | Key Absorption/Scattering Bands (cm⁻¹) | Proposed Assignment (Hypothetical) |

| IR | ~3000-3100 | Aromatic C-H stretch |

| IR | ~1600-1650 | C=N, C=C stretches |

| IR | ~700-800 | C-Cl stretch (depending on position) |

| Raman | ~1600 | Ring breathing modes |

| Raman | ~1000 | Ring vibrations |

Sophisticated Chromatographic Separations for Isolation and Purity Analysis

Chromatographic techniques are essential for separating a compound from a mixture and assessing its purity. These methods exploit differences in the physical and chemical properties of compounds to achieve separation.

Preparative and Analytical High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and analyzing non-volatile or thermally labile compounds like this compound. nih.gov Analytical HPLC is used to assess the purity of a sample and to quantify the amount of the target compound and any impurities. researchgate.netchromatographyonline.com Preparative HPLC is employed to isolate and purify larger quantities of the compound from reaction mixtures or natural extracts. researchgate.net

The separation in HPLC is achieved by partitioning compounds between a stationary phase (typically a packed column) and a mobile phase (a liquid solvent or mixture of solvents). nih.gov The choice of stationary phase (e.g., reversed-phase, normal-phase) and mobile phase composition is optimized to achieve maximum separation efficiency for this compound and potential impurities. researchgate.net Detectors, such as UV-Vis detectors (monitoring absorbance at specific wavelengths) or diode array detectors (collecting full UV-Vis spectra), are commonly used to detect the separated compounds as they elute from the column. nih.gov

For this compound, reversed-phase HPLC with a C18 stationary phase and a gradient elution using a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) with a buffer is a common approach for analyzing polar and moderately polar compounds. The retention time of this compound under specific HPLC conditions serves as an identifying characteristic. The purity is determined by the relative area of the this compound peak compared to the total area of all peaks in the chromatogram. researchgate.netchromatographyonline.com Preparative HPLC would use similar stationary and mobile phases but on a larger scale column to isolate purified this compound. researchgate.net

Illustrative Analytical HPLC Data (Hypothetical)

| Analyte | Retention Time (min) | Peak Area (%) | Purity (%) |

| This compound | x.xx | 98.5 | >98 |

| Impurity A | y.yy | 1.0 | - |

| Impurity B | z.zz | 0.5 | - |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of Gas Chromatography (GC) with the detection and identification capabilities of Mass Spectrometry (MS). phcogj.com GC is suitable for separating volatile or semi-volatile compounds that can be vaporized without decomposition. researchgate.net While this compound itself might not be sufficiently volatile for direct GC analysis, it could potentially be analyzed by GC-MS after chemical derivatization to a more volatile form, if such a derivatization is feasible and provides analytical advantages. researchgate.net

In GC, the sample is vaporized and carried by an inert gas (the mobile phase) through a stationary phase (a column). Compounds separate based on their boiling points and interactions with the stationary phase. phcogj.com As compounds elute from the GC column, they enter the MS detector, where they are ionized, fragmented, and detected. uni-saarland.de The resulting mass spectrum of each separated compound provides a unique fingerprint for identification. phcogj.com

If this compound were amenable to volatile derivatization, GC-MS could be used to separate it from other volatile components in a mixture and to confirm its identity based on its retention time and characteristic mass spectrum. researchgate.net The fragmentation pattern in the electron ionization (EI) source typically used in GC-MS provides structural information that can be compared to databases. uni-saarland.de This technique is particularly useful for analyzing volatile impurities or degradation products. researchgate.net

While the direct application of GC-MS to underivatized this compound is unlikely due to its structure, the technique remains a valuable tool in academic research for the analysis of volatile organic compounds and could be applied to this compound if suitable derivatization procedures were developed. researchgate.net

Illustrative GC-MS Data (Hypothetical - assuming derivatization)

| Analyte (Derivatized) | Retention Time (min) | Base Peak (m/z) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Derivatized this compound | x.xx | xxx | [M+deriv]⁺ | yyy, zzz |

Hyphenated Techniques (e.g., LC-MS/MS, GCxGC) for Complex Mixture Analysis

Hyphenated techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Comprehensive Two-Dimensional Gas Chromatography (GCxGC) are powerful tools in analytical chemistry for separating and identifying components within complex mixtures. LC-MS/MS combines the separation capabilities of liquid chromatography with the high molecular specificity and detection sensitivity of mass spectrometry. esogu.edu.tr It is widely used for both qualitative and quantitative analysis of various compounds, including pharmaceutical compounds, and is particularly valuable for analyzing trace materials, impurities, and metabolites in complex matrices. esogu.edu.trresolian.com The technique involves separating components by LC, ionizing them, and then using a mass spectrometer to determine their mass-to-charge ratios and fragmentation patterns. esogu.edu.tr LC-MS/MS is known for its high selectivity, sensitivity, and specificity. resolian.com

GCxGC, or Comprehensive Two-Dimensional Gas Chromatography, enhances separation capacity and increases sensitivity compared to conventional one-dimensional GC. chromatographyonline.com This technique utilizes two GC columns with different stationary phases connected by a modulator. labcompare.comsepsolve.com The sample components are separated on the first column, and then fractions are rapidly injected onto the second column for further separation. sepsolve.com This results in a two-dimensional separation chromatogram, often displayed as a contour plot, which can resolve thousands of compounds in complex samples like petroleum, food, and environmental samples. labcompare.comsepsolve.comleco.combirmingham.ac.uk GCxGC provides increased peak capacity, improved signal-to-noise ratios, and structured elution patterns that aid in compound identification. sepsolve.comleco.com While initially a specialized research tool, GCxGC is becoming more accepted for routine analysis of complex products. labcompare.comsepsolve.com

Structural Biology Approaches for Macroscopic Understanding

Structural biology techniques are crucial for understanding the three-dimensional arrangement of molecules, particularly in the context of biological interactions. While this compound itself is a small molecule, structural biology approaches become relevant when studying its interactions with biological macromolecules, such as proteins. These techniques provide insights into binding sites, conformational changes, and the molecular basis of activity.

X-ray Crystallography for Crystalline Structure Determination

While X-ray crystallography is a standard technique for small molecule structure determination and protein-ligand complex analysis, specific research detailing the X-ray crystallographic structure of this compound itself or a complex of this compound with a biological target was not found in the provided search results. Studies mention X-ray diffraction for other compounds mdpi.com, but direct application to this compound was not evident. Obtaining suitable crystals of this compound or its complex with a target protein would be a prerequisite for applying this technique.

Cryo-Electron Microscopy (Cryo-EM) for Protein-Ligand Complex Visualization

Similar to X-ray crystallography, while Cryo-EM is widely applied in structural biology for visualizing protein-ligand complexes, specific research detailing the use of Cryo-EM to study this compound in complex with a biological target was not found in the provided search results. The search results highlight the general capabilities and applications of Cryo-EM for studying biological macromolecules and their complexes frontiersin.orgnih.govelifesciences.orguni-wuerzburg.deuni-heidelberg.de, but a direct application to this compound was not identified. Applying Cryo-EM to this compound would involve forming a stable complex between this compound and its target protein, preparing suitable cryo-EM grids, and acquiring and processing electron microscopy data.

Future Directions and Unexplored Avenues in Pifexole Research

Applications of Multi-Omics Integration for Systems-Level Mechanistic Understanding (Non-Human Biological Systems)

Integrating multi-omics data, such as genomics, transcriptomics, proteomics, metabolomics, and lipidomics, offers a comprehensive view of biological systems. nih.gov Applying these approaches to study Pifexole's effects in non-human biological systems can provide a systems-level understanding of its molecular mechanisms. While multi-omics is increasingly used to understand complex biological processes and responses to various factors in different organisms, including host responses to viral infections in human and mouse systems or interspecies interactions between pathogens, its specific application to elucidate this compound's effects in non-human models remains an unexplored avenue. pnnl.govnih.gov This could involve studying how this compound perturbs the molecular landscape of model organisms or specific non-human cell lines, identifying affected pathways and networks at multiple biological levels. Such research could reveal previously unknown targets or off-target effects, providing a more complete picture of this compound's interactions within a biological system outside of human contexts.

Development of Novel In Vitro Models for Studying this compound's Molecular Interactions

Developing novel in vitro models is crucial for dissecting the precise molecular interactions of compounds like this compound. Traditional in vitro models may not fully capture the complexity of cellular environments and molecular targets. Future research could focus on creating more physiologically relevant in vitro systems, such as 3D cell cultures, organ-on-a-chip models, or co-culture systems, to study this compound's interactions. Research is ongoing in developing novel in vitro models to study various biological processes and the effects of compounds, such as models for studying the modulatory role of respiratory complex I in macrophage effector functions. nih.gov Applying these advanced in vitro models to this compound research could provide more accurate and detailed insights into its binding kinetics, target engagement, and downstream molecular events. This could involve developing models that specifically express or mimic potential non-human targets of this compound, allowing for detailed analysis of binding affinity, specificity, and functional consequences at a molecular level.

Exploration of this compound Scaffold for Chemical Biology Tool Development and Probe Applications

The this compound scaffold, a 1,2,4-oxadiazole (B8745197) derivative, holds potential for development into chemical biology tools and probes. researchgate.net Chemical probes are valuable small molecules used to perturb biological systems and study protein function or cellular pathways. sigmaaldrich.comchemicalprobes.org The development of chemical biology tools often involves modifying existing scaffolds to incorporate features like fluorescent tags, affinity handles, or photoactivable groups. sigmaaldrich.comnih.gov Exploring the this compound scaffold for this purpose could lead to the creation of specific probes to investigate its biological targets or related pathways in non-human systems. This could involve synthesizing this compound derivatives with appended tags to track its localization, identify binding partners through pull-down assays, or modulate protein activity with spatiotemporal control using photoactivable versions. Research on developing cell-permeable probes based on different scaffolds for labeling bacterial enzymes demonstrates the feasibility of this approach. rsc.org Applying similar strategies to the this compound scaffold could yield valuable tools for chemical biology research.

Emerging Computational Paradigms in Drug Discovery and Optimization Based on this compound Architectures

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.